![molecular formula C14H19FN2O B2470993 1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone CAS No. 694517-02-7](/img/structure/B2470993.png)
1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone” is a chemical compound with the CAS Number: 694517-02-7 . It has a molecular weight of 250.32 . The IUPAC name for this compound is 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19FN2O/c1-3-16-6-8-17(9-7-16)14-5-4-12(11(2)18)10-13(14)15/h4-5,10H,3,6-9H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 68-69 degrees Celsius .Scientific Research Applications
Fluorescent Chemosensors
The compound 4-Methyl-2,6-diformylphenol (DFP) is a crucial fluorophoric platform for developing chemosensors that can detect a variety of analytes including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors have been well documented, offering a broad range of applications in detecting environmental and biological analytes with potential implications for molecules similar to 1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone in sensor technologies (Roy, 2021).
Synthesis of Key Intermediates
Research on the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for the manufacture of important pharmaceuticals, highlights the relevance of compounds related to this compound. These compounds play a critical role in the synthesis of more complex molecules, underscoring the importance of efficient synthetic routes (Qiu et al., 2009).
Bioactive Heterocyclic Compounds
Coumarins and hydroxycoumarins, sharing structural similarities with this compound, are pivotal in pharmaceutical, perfumery, and agrochemical industries due to their diverse biological properties. These compounds serve as starting materials or precursor molecules, showcasing the significance of exploring bioactive heterocyclic compounds for various applications (Yoda, 2020).
DNA Minor Groove Binders
The study of Hoechst 33258 and its analogues, which include phenylpiperazine derivatives, illustrates the potential of this compound-like compounds in designing drugs that interact with DNA. These compounds have applications in understanding DNA sequence recognition and binding, offering a pathway for drug design and discovery (Issar & Kakkar, 2013).
Medicinal Chemistry of Phenylpiperazine Derivatives
Phenylpiperazine derivatives, closely related to this compound, have been extensively studied for their versatility in medicinal chemistry, particularly for CNS disorders. These studies highlight the importance of structural modulation to improve pharmacokinetic and pharmacodynamic properties, suggesting a wide range of therapeutic areas for exploration (Maia et al., 2012).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-[4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-3-16-6-8-17(9-7-16)14-5-4-12(11(2)18)10-13(14)15/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKIGSYJAZJLKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.